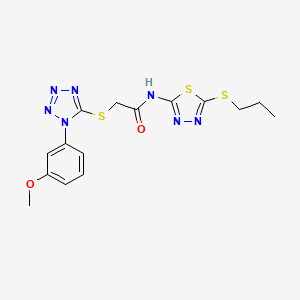

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

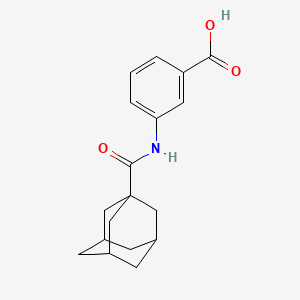

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with a complex structure. It belongs to the class of 1,3,4-thiadiazole derivatives, which exhibit diverse biological activities such as anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties . The compound’s molecular formula is C₁₆H₁₉N₇O₂S₃, and it contains both tetrazole and thiadiazole moieties.

Synthesis Analysis

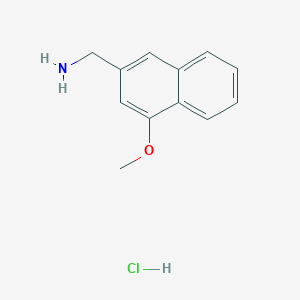

- Synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one : This step utilizes a deep eutectic solvent (DES) containing choline chloride and urea. The reaction yields the intermediate compound, which serves as a key building block for the target compound .

- S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one : In the second step, microwave-induced alkylation is employed to introduce the propylthio group, resulting in the final product .

Molecular Structure Analysis

The compound’s molecular structure consists of a tetrazole ring, a thiadiazole ring, and a phenyl group. The presence of these heterocyclic moieties contributes to its diverse pharmacological activities . The specific arrangement of atoms and functional groups within the molecule determines its interactions with biological targets.

Aplicaciones Científicas De Investigación

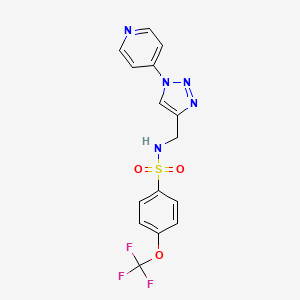

Tyrosinase Inhibition: The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) exhibits strong competitive inhibition against mushroom tyrosinase. Its IC50 values are 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .

Mechanism: Through enzyme kinetics studies and docking simulations, researchers found that 1c directly interacts with tyrosinase residues in the active site, acting as a competitive inhibitor. This interaction contributes to its anti-melanogenic effect .

ROS-Mediated Apoptosis in Cancer Cells

Another intriguing application involves cancer research:

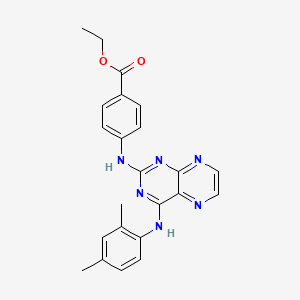

- Selective Killing of Cancer Cells : The synthetic chalcone derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), structurally related to our compound, induces apoptosis specifically in cancer cells through reactive oxygen species (ROS) generation. This selective effect could be valuable for targeted cancer therapies .

Challenging Structure-to-Magnetism Correlation

Beyond biological applications, the compound’s unique structure has implications in materials science:

- Blatter Radical : The compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) is a Blatter radical. Its nearly orthogonal 2-methoxyphenyl group disrupts the typical π-stacked columnar arrangement observed in organic radicals. Researchers have explored its structure-to-magnetism correlation, which could impact materials design .

Mecanismo De Acción

The exact mechanism of action for 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide remains unclear. Its potential as an anticonvulsant agent suggests an influence on neuronal activity, possibly through modulation of ion channels or neurotransmitter systems .

Propiedades

IUPAC Name |

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2S3/c1-3-7-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-5-4-6-11(8-10)24-2/h4-6,8H,3,7,9H2,1-2H3,(H,16,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWJDTSTCDYOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2705541.png)

![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)

![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2705557.png)